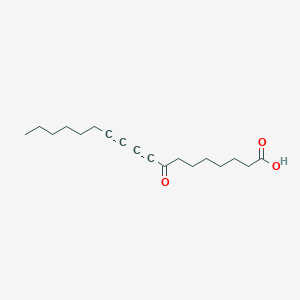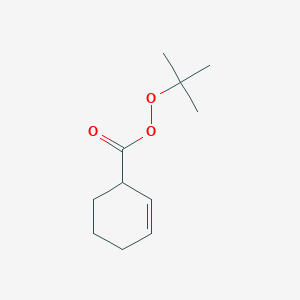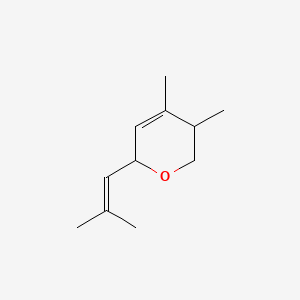
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is an organic compound with a complex structure that includes a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the pyrolysis of 3-chloro-2,6-dimethyl-1-octene-8-ol. This process is carried out by heating the starting material to a high temperature, typically around 260°C, in the presence of a nitrogen stream . The reaction yields a mixture of cis and trans isomers, which can be separated and purified using vacuum distillation or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes that ensure higher yields and purity. The starting materials are often chlorinated hydrocarbons, and the reaction conditions are optimized to maximize the production of the desired isomer.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenylpropene: This compound shares a similar structural motif but differs in its aromatic ring.
Cyclopentane, (2-methyl-1-propenyl)-: Another related compound with a cyclopentane ring instead of a pyran ring.
Uniqueness
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is unique due to its specific ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
64929-56-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3,4-dimethyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-8(2)5-11-6-9(3)10(4)7-12-11/h5-6,10-11H,7H2,1-4H3 |
Clé InChI |
WGEIRZDNNHZMRY-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(C=C1C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


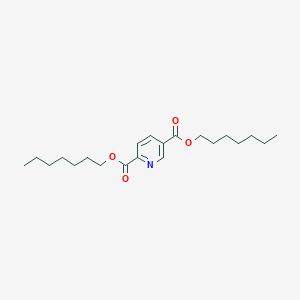


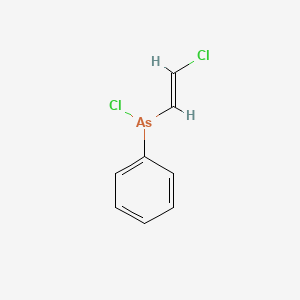
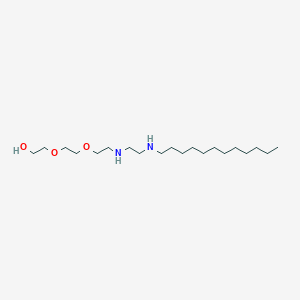
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
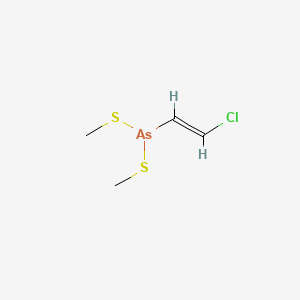
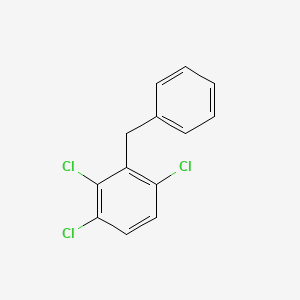
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
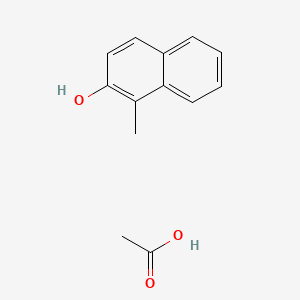
oxophosphanium](/img/structure/B14495966.png)

